molecular formula C11H12O4 B13051960 3,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one

3,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B13051960
M. Wt: 208.21 g/mol
InChI Key: URWBPJWNMYDQRR-UHFFFAOYSA-N
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Description

3,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by its two methoxy groups attached to the benzopyran ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dihydroxybenzaldehyde with methanol in the presence of an acid catalyst to form the intermediate, which is then cyclized to produce the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyrans, depending on the specific reagents and conditions used .

Scientific Research Applications

3,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with cellular signaling pathways to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1,4-dihydro-3H-2-benzopyran-3-one
  • 5,7-Dimethoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one
  • 2H-1-Benzopyran-3-ol, 2-(3,4-dimethoxyphenyl)-3,4-dihydro-5,7-dimethoxy-

Uniqueness

3,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at positions 3 and 7 can enhance its stability and modify its interaction with biological targets compared to other similar compounds .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

3,7-dimethoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C11H12O4/c1-13-7-3-4-8-9(5-7)15-6-10(14-2)11(8)12/h3-5,10H,6H2,1-2H3

InChI Key

URWBPJWNMYDQRR-UHFFFAOYSA-N

Canonical SMILES

COC1COC2=C(C1=O)C=CC(=C2)OC

Origin of Product

United States

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